4-Chlorobenzenesulfonamide

Descripción general

Descripción

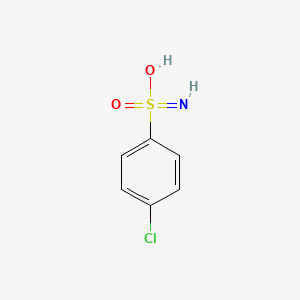

4-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically include:

Step 1: Chlorobenzene is reacted with chlorosulfonic acid at 50-60°C for 2-5 hours.

Step 2: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with ammonia at 40-42°C for 1-2 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

Reduction Products: Reduction can yield amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

4-Chlorobenzenesulfonamide has demonstrated significant antibacterial activity against various strains of bacteria. Research has shown that derivatives of this compound can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. A study conducted on N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (NBTCS) revealed promising in vitro antibacterial properties against these strains, indicating its potential as a new class of antibiotics with fewer side effects compared to traditional antibiotics .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Therapeutic Potential in Receptor Inhibition

The compound has been identified as a potential inhibitor for CCR2 and CCR9 receptors, which are implicated in various diseases, including inflammatory conditions and cancer. The study on N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide indicated its ability to act as a potent antagonist for these receptors, suggesting that it could be developed into pharmaceutical compositions targeting CCR2 and CCR9 related diseases .

Anticonvulsant Properties

Research comparing the anticonvulsant activity of this compound with established antiepileptic drugs demonstrated its efficacy in rodent models. The study highlighted that this compound exhibited comparable effects to phenytoin and phenobarbital, making it a candidate for further exploration in epilepsy treatment .

Synthesis of Derivatives

The ability to synthesize derivatives of this compound expands its utility in drug development. Various studies have reported the synthesis of N-substituted derivatives that exhibit enhanced biological activity. For instance, a series of sulfonamide derivatives were synthesized through the reaction of 4-chlorobenzensulfonyl chloride with different amines, leading to compounds with varied pharmacological profiles .

Case Studies

- Antibacterial Activity Study :

- Receptor Inhibition Research :

- Anticonvulsant Activity Analysis :

Mecanismo De Acción

The mechanism of action of 4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.

Comparación Con Compuestos Similares

4-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:

Benzenesulfonamide: The parent compound without the chlorine substitution.

4-Methoxybenzenesulfonamide: A derivative with a methoxy group instead of chlorine.

4-Nitrobenzenesulfonamide: A derivative with a nitro group instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities to biological targets .

Actividad Biológica

4-Chlorobenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorobenzene ring attached to a sulfonamide group. The general structure can be represented as:

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various amines to yield N-substituted derivatives. For instance, benzylamine reacts with 4-chlorobenzenesulfonyl chloride to produce N-benzyl-4-chlorobenzenesulfonamide, which can be further modified to enhance biological activity .

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives. A study synthesized several N-alkyl/aralkyl derivatives and evaluated their antibacterial activities against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It was found to inhibit specific enzymes involved in bacterial folic acid synthesis, similar to traditional sulfa drugs. This mechanism involves competitive inhibition where the compound mimics para-aminobenzoic acid (PABA), thereby disrupting folate synthesis critical for bacterial growth .

Other Biological Activities

Beyond antibacterial and enzyme inhibitory activities, this compound has shown potential in various other biological contexts:

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antiviral Properties : Certain studies suggest that modifications of this compound may enhance its antiviral activity against specific viruses.

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

- Antimicrobial Screening : A comprehensive screening of N-substituted 4-chlorobenzenesulfonamides revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) to identify potent derivatives .

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This finding supports its classification as a sulfa drug analog with potential therapeutic applications in combating antibiotic-resistant bacteria .

- Structural Analysis : Crystal structure analysis has provided insights into the molecular interactions of this compound with target enzymes, aiding in the rational design of more effective inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chlorobenzenesulfonamide?

The compound is typically synthesized via chlorosulphonation of halobenzenes. For example, halobenzene is dissolved in chloroform and treated with chlorosulphonic acid at 0°C to form 4-halobenzenesulphonyl chlorides, which are then converted to the sulfonamide via ammonolysis . Recrystallization from polar solvents (e.g., methanol or toluene) is critical for obtaining high-purity crystals suitable for structural studies .

Q. What techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using Mo-Kα radiation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze torsional angles (e.g., C–S–N–C = −67.49°) and hydrogen-bonding networks (e.g., N–H···O interactions) . Molecular geometry parameters, such as dihedral angles between aromatic rings (~77–89°), are key for understanding conformational stability .

Q. How are preclinical anticonvulsant properties of this compound evaluated?

Standardized rodent models include maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. Doses are compared to reference drugs (e.g., phenytoin) using ED₅₀ values. Toxicity is assessed via rotorod tests for motor impairment .

Advanced Research Questions

Q. How do substituents influence the torsional angles and hydrogen-bonding patterns in this compound derivatives?

Substituents on the benzene ring or sulfonamide group alter molecular conformation. For example, N-(4-methylbenzoyl) derivatives exhibit a dihedral angle of 77.2° between the sulfonyl benzene and benzoyl rings, compared to 89.5° in unsubstituted analogs. Hydrogen-bonding networks (e.g., N–H···O) are sensitive to steric effects and electron-withdrawing groups, impacting crystal packing .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in pharmacological outcomes (e.g., COX-1 vs. COX-2 selectivity) require rigorous dose-response assays, enzyme inhibition kinetics (IC₅₀), and structural validation (e.g., docking studies). For example, N-methyl-N-(4-chlorophenyl) derivatives show COX-1 selectivity due to hydrogen-bonding interactions with Arg120 and Tyr355 residues, which can be confirmed via mutagenesis studies .

Q. How can regioselective synthesis of N-substituted derivatives be achieved?

Tribromoethylene reacts with this compound under reflux in carbon tetrachloride to form N-(2,2,2-tribromoethylidene) derivatives with quantitative yields. Chemoselectivity depends on temperature and solvent polarity, as shown by NMR analysis of CBr₃ signals at ~31–43 ppm .

Q. What advanced crystallographic methods address challenges in refining high-twist conformers?

High-resolution XRD combined with SHELXL refinement (using restraints for H atoms) resolves torsional ambiguities. For example, the C–S–N–C torsion angle in N,N′-(ethane-1,2-diyl)bis derivatives is refined to −67.49°, with anisotropic displacement parameters for non-H atoms .

Q. Methodological Considerations

- Data Contradiction Analysis : Compare crystallographic datasets (e.g., dihedral angles in vs. ) using statistical tools like R-factors and Hamilton tests.

- Biological Assay Design : Include positive/negative controls (e.g., aspirin for COX-1) and validate results across multiple models (e.g., rodent seizure tests and human enzyme assays ).

- Synthetic Optimization : Monitor reaction progress via TLC or NMR to minimize byproducts. For example, phosphorous oxychloride in toluene yields purer N-benzoyl derivatives .

Propiedades

IUPAC Name |

4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052661 | |

| Record name | 4-Chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-64-6 | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.